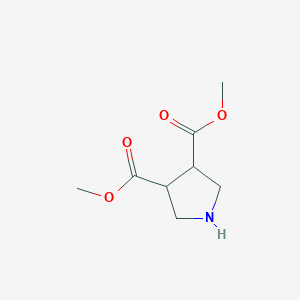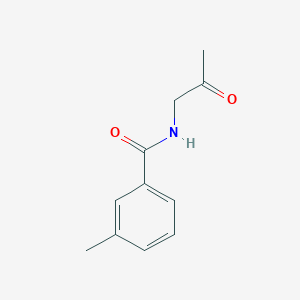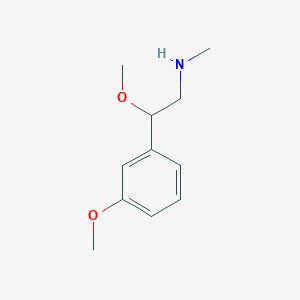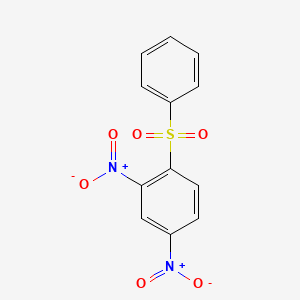
Poly(diphenylbenzidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(diphenylbenzidine) is a polymeric compound known for its unique electroactive properties. It is derived from benzidine and is used in various applications, particularly in the field of organic electronics. The compound exhibits excellent thermal stability and electrical conductivity, making it a valuable material for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Poly(diphenylbenzidine) can be synthesized through oxidative polymerization of diphenylbenzidine. The process typically involves the use of an oxidizing agent such as ferric chloride or ammonium persulfate in an acidic medium. The reaction is carried out at room temperature, and the polymer precipitates out of the solution as it forms.
Industrial Production Methods: In industrial settings, the production of poly(diphenylbenzidine) involves large-scale oxidative polymerization. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through filtration and washing to remove any residual monomers and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Poly(diphenylbenzidine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups on the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ammonium persulfate. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the polymer.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can result in the formation of amine-functionalized polymers.
Wissenschaftliche Forschungsanwendungen
Poly(diphenylbenzidine) has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Sensors: The polymer’s electroactive properties make it suitable for use in chemical sensors and biosensors.
Conductive Coatings: It is used in the development of conductive coatings for various electronic devices.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and tissue engineering.
Wirkmechanismus
Poly(diphenylbenzidine) can be compared with other similar compounds such as poly(aniline) and poly(para-phenylenediamine):
Poly(aniline): While both polymers exhibit electroactive properties, poly(diphenylbenzidine) has better thermal stability and higher electrical conductivity.
Poly(para-phenylenediamine): This polymer has lower conductivity compared to poly(diphenylbenzidine) but is easier to synthesize.
Vergleich Mit ähnlichen Verbindungen
- Poly(aniline)
- Poly(para-phenylenediamine)
- Poly(triphenyldiamine)
Poly(diphenylbenzidine) stands out due to its unique combination of thermal stability, electrical conductivity, and versatility in various applications.
Eigenschaften
Molekularformel |
C24H20N2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-(4-amino-2-phenylphenyl)-3-phenylaniline |
InChI |
InChI=1S/C24H20N2/c25-19-11-13-21(23(15-19)17-7-3-1-4-8-17)22-14-12-20(26)16-24(22)18-9-5-2-6-10-18/h1-16H,25-26H2 |
InChI-Schlüssel |
KEPDHDVZCBKPTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)


![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)


![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)
![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)


![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)
